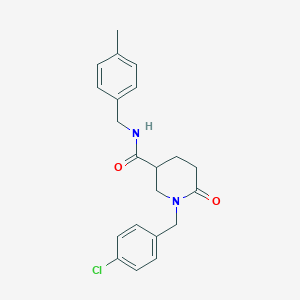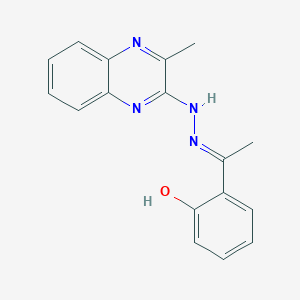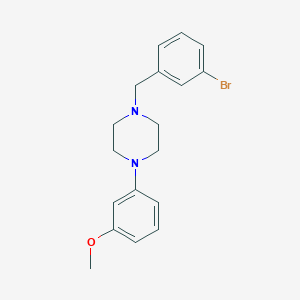![molecular formula C16H31NO B6046306 [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol, also known as TBPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TBPB is a piperidine-based compound that acts as a selective agonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. In
作用机制
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol acts as a selective agonist of the TRPV1 ion channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the transmission of pain signals. This compound binds to a specific site on the TRPV1 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in pain signaling, this compound has been shown to modulate the activity of other ion channels, including the TRPA1 and TRPM8 channels. This compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its selectivity for the TRPV1 channel. This allows researchers to study the specific effects of TRPV1 activation without the confounding effects of non-specific channel activation. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study the long-term effects of TRPV1 activation.
未来方向
There are several future directions for research on [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. One area of interest is the development of new analogs of this compound with improved pharmacological properties, including longer half-life and increased selectivity for the TRPV1 channel. Another area of interest is the study of the role of this compound in other physiological processes, including inflammation and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of this compound and related compounds may further facilitate research in this area.
合成方法
The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-tert-butylcyclohexanone with piperidine to form 1-(4-tert-butylcyclohexyl)piperidine, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to form this compound. The synthesis of this compound has been well-documented in the literature, and several modifications to the procedure have been reported to improve the yield and purity of the compound.
科学研究应用
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of pain signaling. This compound has been shown to selectively activate the TRPV1 channel, which is involved in the transmission of pain signals in the body. This makes this compound a valuable tool for studying the mechanisms of pain signaling and for developing new therapies for pain management.
属性
IUPAC Name |
[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPFPGNZUVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

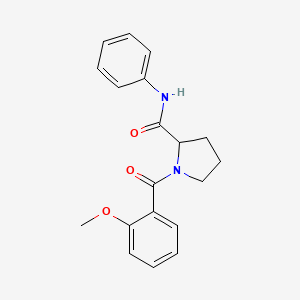
![3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
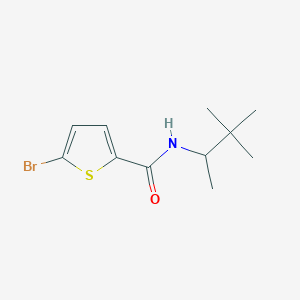
![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)
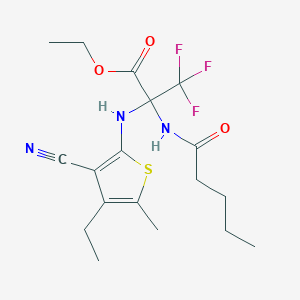
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)
